molecular formula C10H9F3O3 B13131350 Ethyl 3-hydroxy-4-(trifluoromethyl)benzoate

Ethyl 3-hydroxy-4-(trifluoromethyl)benzoate

Cat. No.: B13131350
M. Wt: 234.17 g/mol
InChI Key: YEQXVIXJRIWXAE-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-4-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H9F3O3. This compound is characterized by the presence of a trifluoromethyl group (-CF3) attached to a benzoate ester, along with a hydroxyl group (-OH) at the meta position relative to the ester. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-hydroxy-4-(trifluoromethyl)benzoate typically involves the esterification of 3-hydroxy-4-(trifluoromethyl)benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

3-hydroxy-4-(trifluoromethyl)benzoic acid+ethanolacid catalystethyl 3-hydroxy-4-(trifluoromethyl)benzoate+water\text{3-hydroxy-4-(trifluoromethyl)benzoic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 3-hydroxy-4-(trifluoromethyl)benzoic acid+ethanolacid catalyst​ethyl 3-hydroxy-4-(trifluoromethyl)benzoate+water

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines and thiols can react with the trifluoromethyl group under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 3-oxo-4-(trifluoromethyl)benzoate.

    Reduction: Formation of ethyl 3-hydroxy-4-(trifluoromethyl)benzyl alcohol.

    Substitution: Formation of substituted benzoates with various functional groups.

Scientific Research Applications

Ethyl 3-hydroxy-4-(trifluoromethyl)benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-hydroxy-4-(trifluoromethyl)benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biological molecules. The hydroxyl group can form hydrogen bonds, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-hydroxybenzoate: Lacks the trifluoromethyl group, resulting in different chemical properties and applications.

    Ethyl 3-hydroxybenzoate: Similar structure but without the trifluoromethyl group, leading to variations in reactivity and biological activity.

    Ethyl 4-(trifluoromethyl)benzoate: Similar but lacks the hydroxyl group, affecting its chemical behavior and applications.

Uniqueness

Ethyl 3-hydroxy-4-(trifluoromethyl)benzoate is unique due to the presence of both the trifluoromethyl and hydroxyl groups, which impart distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H9F3O3

Molecular Weight

234.17 g/mol

IUPAC Name

ethyl 3-hydroxy-4-(trifluoromethyl)benzoate

InChI

InChI=1S/C10H9F3O3/c1-2-16-9(15)6-3-4-7(8(14)5-6)10(11,12)13/h3-5,14H,2H2,1H3

InChI Key

YEQXVIXJRIWXAE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C(F)(F)F)O

Origin of Product

United States

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